molecular formula C5H13Cl2NO2 B15054238 Piperidine-3,4-diol dihydrochloride

Piperidine-3,4-diol dihydrochloride

Cat. No.: B15054238
M. Wt: 190.07 g/mol
InChI Key: SKXTUMIZJPLCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-3,4-diol dihydrochloride is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a six-membered ring structure containing two hydroxyl groups at the 3 and 4 positions and two hydrochloride groups. It is a derivative of piperidine, which is known for its presence in numerous natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-diol dihydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process . Another approach involves multi-component reactions catalyzed by ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the production of the compound in large quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,4-diol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include piperidinones, substituted piperidines, and various piperidine derivatives with functional groups tailored for specific applications .

Scientific Research Applications

Piperidine-3,4-diol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: It is a key intermediate in the synthesis of drugs for treating conditions such as diabetes and hypertension.

    Industry: this compound is used in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of piperidine-3,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Piperidine-3,4-diol dihydrochloride is unique due to its dual hydroxyl groups and dihydrochloride form, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C5H13Cl2NO2

Molecular Weight

190.07 g/mol

IUPAC Name

piperidine-3,4-diol;dihydrochloride

InChI

InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H

InChI Key

SKXTUMIZJPLCAM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)O.Cl.Cl

Origin of Product

United States

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